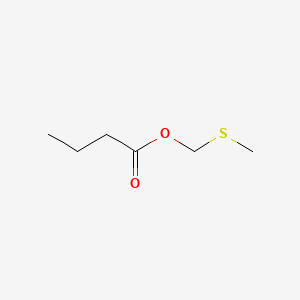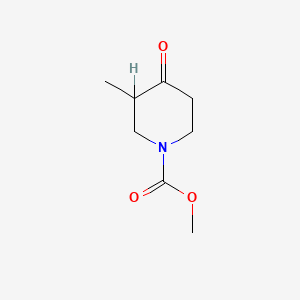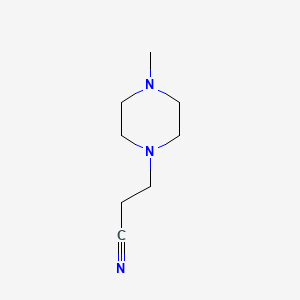
4-Nitrofenil beta-D-N,N',N''-triacetilquitotriosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl beta-D-N,N’,N’‘-triacetylchitotriose is a synthetic compound used primarily as a substrate for the hydrolytic activity of chitinase enzymes. It is composed of a 4-nitrophenyl group attached to a beta-D-N,N’,N’'-triacetylchitotriose moiety. This compound is particularly useful in biochemical assays to measure chitinase activity by releasing a chromogenic end product, 4-nitrophenol, which can be measured spectrophotometrically at 405 nm .
Aplicaciones Científicas De Investigación
4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its applications include:
Chitinase Activity Assays: Used as a substrate to measure the activity of chitinase enzymes in various organisms, including plants, fungi, and bacteria.
Enzyme Kinetics Studies: Helps in studying the kinetics of chitinase enzymes by providing a measurable end product.
Drug Development:
Biological Research: Assists in understanding the role of chitinases in biological processes such as cell wall degradation and pathogen defense.
Mecanismo De Acción
Target of Action
The primary target of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is the chitinase enzyme . Chitinase is an enzyme that catalyzes the breakdown of chitin, a component of the cell walls of fungi and the exoskeletons of insects and crustaceans .
Mode of Action
4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose acts as a substrate for the hydrolytic activity of the chitinase enzyme . The compound undergoes enzymatic hydrolysis, leading to the release of a chromogenic end product, p-nitrophenol . This reaction can be measured at 405 nm .
Biochemical Pathways
The action of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose affects the chitin degradation pathway . By serving as a substrate for chitinase, it facilitates the breakdown of chitin, thereby influencing the biochemical processes associated with chitin metabolism .
Pharmacokinetics
Its solubility in dmso, which is between 980-1020 mg/mL , suggests that it may have good bioavailability.
Result of Action
The hydrolysis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose by chitinase results in the release of p-nitrophenol . This reaction can be used to measure the activity of chitinase, providing a useful tool for studying the role of this enzyme in various biological contexts .
Análisis Bioquímico
Biochemical Properties
4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose interacts with enzymes such as chitinase and lysozyme . The compound is a substrate for these enzymes, and its hydrolysis results in the release of chromogenic end product p-nitrophenol .
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose involves its interaction with enzymes like chitinase. The compound acts as a substrate for the enzyme, leading to its hydrolysis and the release of p-nitrophenol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose involves the acetylation of chitin oligosaccharides followed by the attachment of the 4-nitrophenyl group. The general synthetic route includes:
Acetylation of Chitin Oligosaccharides: Chitin oligosaccharides are treated with acetic anhydride in the presence of a base such as pyridine to form N,N’,N’'-triacetylchitotriose.
Attachment of 4-Nitrophenyl Group: The triacetylchitotriose is then reacted with 4-nitrophenyl chloroformate in the presence of a base like triethylamine to form 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose.
Industrial Production Methods
Industrial production methods for 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl beta-D-N,N’,N’‘-triacetylchitotriose primarily undergoes hydrolysis reactions catalyzed by chitinase enzymes. The hydrolysis results in the cleavage of the glycosidic bonds, releasing 4-nitrophenol and N,N’,N’'-triacetylchitotriose fragments .
Common Reagents and Conditions
Chitinase Enzymes: These enzymes catalyze the hydrolysis of the compound.
Buffer Solutions: Typically, phosphate buffer solutions at pH 6.0-7.0 are used to maintain optimal enzyme activity.
Temperature: Reactions are usually carried out at 37°C to mimic physiological conditions.
Major Products Formed
The major product formed from the hydrolysis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is 4-nitrophenol, which is a chromogenic compound that can be easily detected and quantified .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl N,N’-diacetyl-beta-D-chitobioside: Another substrate for chitinase enzymes, used for measuring exochitinase activity.
4-Methylumbelliferyl beta-D-N,N’,N’'-triacetylchitotrioside: A fluorogenic substrate used in chitinase assays.
4-Nitrophenyl N-acetyl-beta-D-glucosaminide: Used for measuring the activity of N-acetyl-beta-D-glucosaminidases.
Uniqueness
4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is unique due to its specific use in measuring endochitinase activity, providing a chromogenic end product that is easily quantifiable. Its structure allows for the release of 4-nitrophenol upon hydrolysis, making it a valuable tool in biochemical assays .
Propiedades
IUPAC Name |
N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N4O18/c1-11(38)31-19-23(42)22(41)16(8-35)48-29(19)51-27-18(10-37)50-30(21(25(27)44)33-13(3)40)52-26-17(9-36)49-28(20(24(26)43)32-12(2)39)47-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-37,41-44H,8-10H2,1-3H3,(H,31,38)(H,32,39)(H,33,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYYAJFSFHIFNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N4O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399448 |
Source


|
| Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-38-9 |
Source


|
| Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B1587276.png)
